
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is an organic compound with a complex structure that includes an oxirane (epoxide) ring, a butyne backbone, and a peroxol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the butyne and peroxol groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol can undergo various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming new oxygen-containing compounds.
Reduction: Reduction reactions can target the oxirane ring or the peroxol group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or peroxides, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism by which 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring and peroxol group are particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function or activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne: Lacks the peroxol group, resulting in different reactivity and applications.
4-(2-Methyloxiran-2-yl)but-3-yne-2-ol:
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-one: Features a ketone group, leading to distinct reactivity patterns and applications.
Uniqueness
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is unique due to the presence of both an oxirane ring and a peroxol group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
66684-37-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-(3-hydroperoxy-3-methylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C8H12O3/c1-7(2,11-9)4-5-8(3)6-10-8/h9H,6H2,1-3H3 |
InChIキー |
MWTPFLNOLSUMJN-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C#CC(C)(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


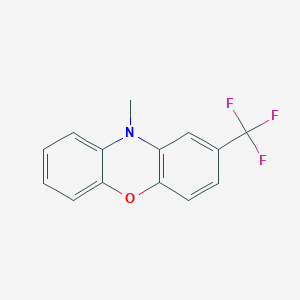
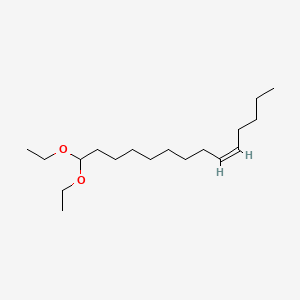



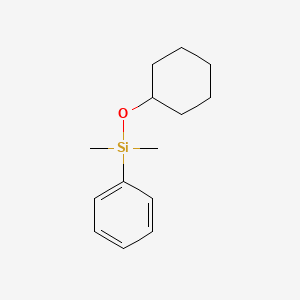
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
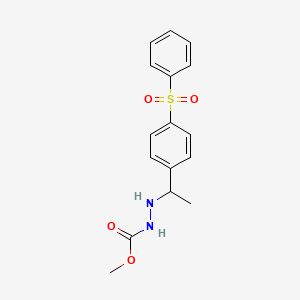
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
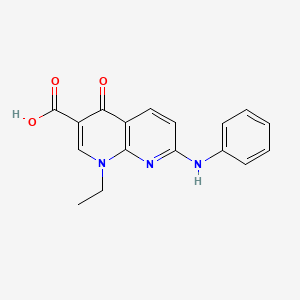
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
